Welcome to the BenchChem Online Store!
molecular formula C9H14O5S B8725707 2-(Ethoxycarbonyl)cyclohex-1-ene-1-sulfonic acid CAS No. 1007028-46-7

2-(Ethoxycarbonyl)cyclohex-1-ene-1-sulfonic acid

Cat. No. B8725707
M. Wt: 234.27 g/mol
InChI Key: SIIGGFCBVDNNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06495604B1

Procedure details

Sodium peroxyborate tetrahydrate (22.3 g) was admixed with acetic acid (120 ml) and heated to 50 to 55° C. and then a solution of ethyl 2-mercapto-1-cyclohexene-1-carboxylate (9.0 g) in acetic acid (15 ml) was added dropwise over 2 hours. The mixture was stirred at 50 to 55° C. for 3 hours and then at 80 to 85° C. for 5 hours and concentrated under reduced pressure. The residue was combined with acetonitrile (200 ml) and stirred at room temperature for 3 hours and the resultant insolubles were filtered off. The insolubles were washed with acetonitrile (50 ml) and the filtrate and the washing were combined and concentrated under reduced pressure, and the resultant residue was dissolved in acetonitrile (150 ml) and stirred at room temperature for 2 hours. The resultant insolubles were filtered off, and the filtrate was concentrated under reduced pressure. The residue was combined with diisopropyl ether (300 ml) and the powder which precipitated was isolated by filtration to obtain ethyl 2-sulfo-1-cyclohexene-1-carboxylate as a white powder (18.8 g) containing inorganic substances.
Name
Sodium peroxyborate tetrahydrate
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].[OH2:3].O.B(O[O-])([O-])[O-].[Na+].[Na+].[Na+].[SH:13][C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)(=O)C>[S:13]([C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21])([OH:3])(=[O:2])=[O:1] |f:0.1.2.3.4.5.6.7|

Inputs

Step One
Name
Sodium peroxyborate tetrahydrate
Quantity
22.3 g
Type
reactant
Smiles
O.O.O.O.B([O-])([O-])O[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
SC1=C(CCCC1)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50 to 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 80 to 85° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resultant insolubles were filtered off
WASH
Type
WASH
Details
The insolubles were washed with acetonitrile (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in acetonitrile (150 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the powder which precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S(=O)(=O)(O)C1=C(CCCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: CALCULATEDPERCENTYIELD 166.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.